Basicity Difference: para-Fluoro vs. Chloro/Methoxy
The predicted pKa of 4-Fluorophenethylamine is 9.84 ± 0.10, reflecting the electron-withdrawing effect of the para-fluoro substituent. This value differs significantly from the pKa of 4-chlorophenethylamine (9.72 ± 0.10) and 4-methoxyphenethylamine (9.96 ± 0.10) [1] [2]. The fluorine atom, despite its strong -I effect, exhibits a +M resonance effect that partially offsets inductive withdrawal, resulting in a basicity intermediate between the stronger electron-withdrawing chloro analog and the electron-donating methoxy analog. This precise pKa value dictates the protonation state of the molecule at physiological pH, directly influencing membrane permeability and receptor binding affinity in biological systems.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | 9.84 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Chlorophenethylamine: 9.72 ± 0.10; 4-Methoxyphenethylamine: 9.96 ± 0.10 |
| Quantified Difference | ΔpKa (Target vs. Cl) = +0.12; ΔpKa (Target vs. OMe) = -0.12 |
| Conditions | Predicted pKa values based on computational models (Chemicalize, ACD/Labs). |
Why This Matters
Procurement decisions must account for this specific pKa to ensure correct protonation behavior in aqueous biological assays or reaction media; substitution with a 4-chloro or 4-methoxy analog will yield a compound with a different degree of ionization, invalidating experimental results.
- [1] ChemicalBook. 2-(4-クロロフェニル)エチルアミン (Chemical Properties). View Source
- [2] ChemicalBook. 55-81-2 (CAS DataBase). View Source
